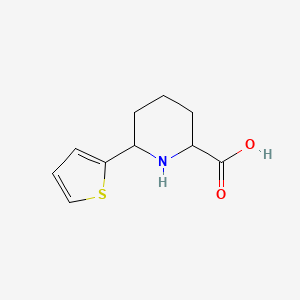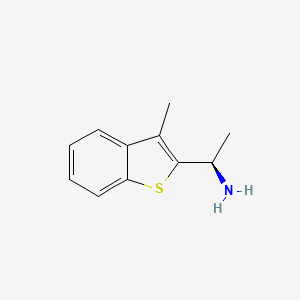![molecular formula C12H12F3NO2 B13273089 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13273089.png)
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate oxolane derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxolane, followed by nucleophilic addition to the benzaldehyde. The resulting intermediate is then subjected to amide formation using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxolane ring and carboxamide group contribute to the compound’s binding affinity and specificity, facilitating its effects on biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
- 5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid
Uniqueness
5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide is unique due to its combination of a trifluoromethyl group, phenyl ring, oxolane ring, and carboxamide group. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12F3NO2 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-4,9-10H,5-6H2,(H2,16,17) |
InChI Key |
FZJWJDHETGJHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1C2=CC=C(C=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,2-Dimethylpropyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13273012.png)
![1-[(2-Methylpropyl)amino]propan-2-one](/img/structure/B13273020.png)
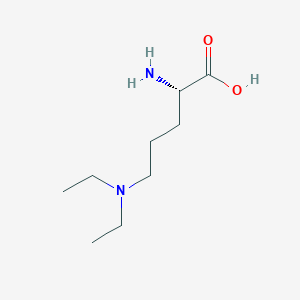
![(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13273037.png)
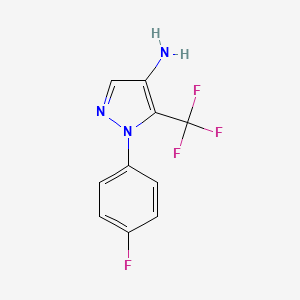
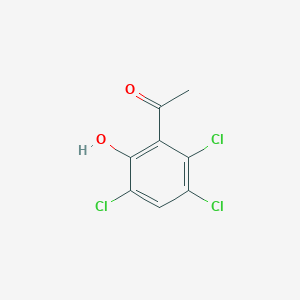
![(2-([6-(4-Methoxyphenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B13273045.png)
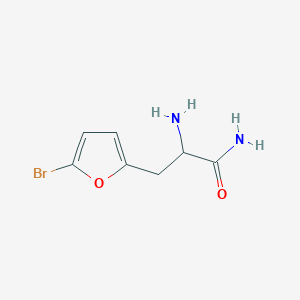
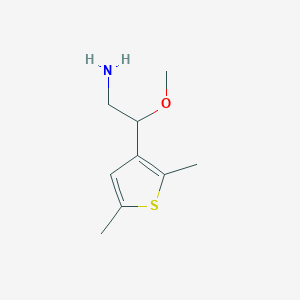

![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
